4-Fluoro-3-iodo-1-methyl-1H-indazole

Overview

Description

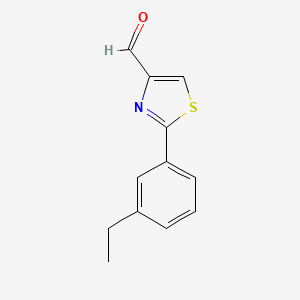

4-Fluoro-3-iodo-1-methyl-1H-indazole is a chemical compound with the CAS Number: 1257535-07-1 . It has a molecular weight of 276.05 and its IUPAC name is this compound . It is a solid at room temperature .

Molecular Structure Analysis

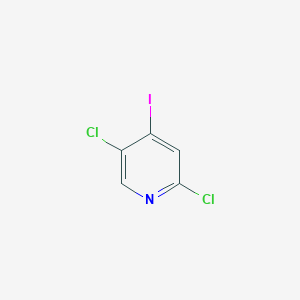

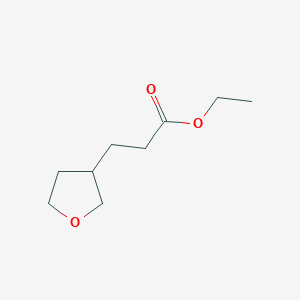

The InChI code for this compound is 1S/C8H6FIN2/c1-12-6-4-2-3-5(9)7(6)8(10)11-12/h2-4H,1H3 . This indicates the presence of fluorine, iodine, and a methyl group in the indazole ring.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored at 2-8°C .Scientific Research Applications

Synthesis and Antitumor Activity

- Indazole compounds like 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, derived from 4-fluoro-2-isocyanato-1-methylbenzene, show potential in inhibiting the proliferation of certain cancer cell lines (Hao et al., 2017).

Pharmacological Properties

- Fluorination of indazole ring in α2-adrenoceptor agonists like marsanidine alters binding affinity and selectivity, influencing their hypotensive and bradycardic activities (Wasilewska et al., 2014).

Antioxidant Properties

- Tetrahydroindazole derivatives exhibit varying degrees of antioxidant activity. Specific fluorophenyl derivatives demonstrated moderate activity in in vitro assays (Polo et al., 2016).

Structural Analysis

- The substitution of a hydrogen atom by a fluorine in NH-indazoles significantly affects their supramolecular structure, as observed through X-ray crystallography and magnetic resonance spectroscopy (Teichert et al., 2007).

Inhibition of Lactoperoxidase

- Some indazole derivatives, including 4-fluoro-1H-indazole, have been identified as strong inhibitors of lactoperoxidase, an antimicrobial enzyme vital for the immune system (Köksal & Alım, 2018).

Metabolic Profiling

- Studies on synthetic cannabinoids like AB-PINACA and its fluorinated analogs indicate different primary metabolic pathways, suggesting diverse biological activities and potential for diagnostic imaging (Wohlfarth et al., 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302+H312+H332;H315;H319, indicating potential hazards upon ingestion, skin contact, inhalation, and eye contact . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Mechanism of Action

Target of Action

Indazole derivatives, which include 4-fluoro-3-iodo-1-methyl-1h-indazole, have been known to interact with various biological targets .

Mode of Action

It’s known that indazole derivatives can coordinate to metal centers (such as ir, ln, and eu) to form either heteroleptic or homoleptic triplet photosensitizers that have an efficient ligand to metal energy transfer process .

Biochemical Pathways

Indazole and its derivatives have been found to have a broad range of chemical and biological properties, indicating that they may interact with multiple biochemical pathways .

Result of Action

Indazole derivatives have been reported to show a variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

properties

IUPAC Name |

4-fluoro-3-iodo-1-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FIN2/c1-12-6-4-2-3-5(9)7(6)8(10)11-12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJJOCBRDOMLELE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=CC=C2)F)C(=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Pyridin-3-ylmethoxy)-phenyl]-piperazine trihydrochloride](/img/structure/B1394871.png)

![5-[(2-Methylphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1394872.png)

![3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1394877.png)